molecular formula C16H12Cl2N2O2 B2464087 3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351605-12-3

3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2464087
CAS No.: 1351605-12-3
M. Wt: 335.18
InChI Key: HYKRKDLUWIWMAV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a tetrahydroisoquinoline moiety attached to the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Chlorination of Benzene Ring: The benzene ring is chlorinated at the 3 and 4 positions using chlorine gas or a chlorinating agent such as thionyl chloride.

    Coupling Reaction: The chlorinated benzene derivative is then coupled with the tetrahydroisoquinoline moiety through an amide bond formation. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the carbonyl group in the benzamide can yield the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide: Similar structure but with the tetrahydroisoquinoline moiety attached at a different position.

    3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)benzamide: Another isomer with the tetrahydroisoquinoline moiety attached at the 3 position.

Uniqueness

3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the position of the tetrahydroisoquinoline moiety. This unique structure can result in distinct biological activities and chemical properties compared to its isomers and other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-13-4-2-10(7-14(13)18)15(21)20-11-3-1-9-5-6-19-16(22)12(9)8-11/h1-4,7-8H,5-6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKRKDLUWIWMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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